molecular formula C13H20N2 B1309007 2-Piperidin-1-ylmethyl-benzylamine CAS No. 32743-18-3

2-Piperidin-1-ylmethyl-benzylamine

Cat. No.: B1309007
CAS No.: 32743-18-3
M. Wt: 204.31 g/mol
InChI Key: LVWBHCPEDVLOCV-UHFFFAOYSA-N
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Description

2-Piperidin-1-ylmethyl-benzylamine is a compound that features a piperidine ring attached to a benzylamine moiety. Piperidine is a six-membered heterocyclic amine, which is a common structural motif in many biologically active compounds. The presence of the piperidine ring in this compound makes it a valuable building block in medicinal chemistry and drug design .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Piperidin-1-ylmethyl-benzylamine typically involves the reaction of benzylamine with piperidine under specific conditions. One common method is the reductive amination of benzylamine with piperidine using a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in a solvent like methanol or ethanol at room temperature .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yields. The use of catalysts such as palladium on carbon (Pd/C) can also enhance the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

2-Piperidin-1-ylmethyl-benzylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Piperidin-1-ylmethyl-benzylamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Piperidin-1-ylmethyl-benzylamine involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors in the central nervous system, potentially modulating neurotransmitter release and receptor activity. This interaction can lead to various pharmacological effects, including analgesic and antipsychotic activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Piperidin-1-ylmethyl-benzylamine is unique due to the combination of the piperidine ring and benzylamine moiety, which imparts distinct chemical and biological properties. This combination allows for versatile chemical modifications and potential therapeutic applications .

Properties

IUPAC Name

[2-(piperidin-1-ylmethyl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2/c14-10-12-6-2-3-7-13(12)11-15-8-4-1-5-9-15/h2-3,6-7H,1,4-5,8-11,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVWBHCPEDVLOCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC=CC=C2CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40424423
Record name 2-Piperidin-1-ylmethyl-benzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40424423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32743-18-3
Record name 2-Piperidin-1-ylmethyl-benzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40424423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-{2-[(piperidin-1-yl)methyl]phenyl}methanamine
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